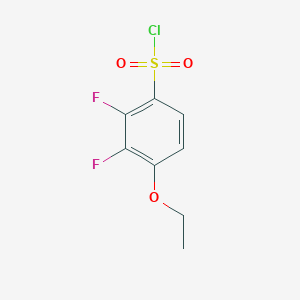

4-Ethoxy-2,3-difluorobenzenesulfonyl chloride

Description

4-Ethoxy-2,3-difluorobenzenesulfonyl chloride (CAS: 939043-51-3) is a halogenated benzenesulfonyl chloride derivative characterized by an ethoxy group at the para position and fluorine atoms at the ortho and meta positions on the benzene ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives, which are critical in pharmaceuticals and agrochemicals. Its structural features, including electron-withdrawing fluorine atoms and the electron-donating ethoxy group, influence its reactivity and stability, making it distinct among sulfonyl chlorides.

Properties

IUPAC Name |

4-ethoxy-2,3-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O3S/c1-2-14-5-3-4-6(15(9,12)13)8(11)7(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFHCUSEFPDMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)S(=O)(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Starting Material: 4-Ethoxy-2,3-difluorobenzene or a suitable precursor with the ethoxy and fluorine substituents already installed.

- Sulfonylation Agent: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).

- Reaction Conditions: Typically low temperature (-5 to 0 °C) during addition to control regioselectivity and prevent overreaction, followed by warming to room temperature for completion.

- Workup: Quenching into ice water, washing with sodium carbonate or bicarbonate to neutralize excess acid, drying, and purification by recrystallization or chromatography.

Specific Preparation Methods

Chlorosulfonation of 4-Ethoxy-2,3-difluorobenzene

While direct literature on 4-Ethoxy-2,3-difluorobenzenesulfonyl chloride is limited, analogous compounds such as 4-Ethoxy-2,6-difluorobenzenesulfonyl chloride have been synthesized by chlorosulfonation of the corresponding ethoxy-difluorobenzene derivatives.

| Parameter | Details |

|---|---|

| Starting Material | 4-Ethoxy-2,3-difluorobenzene (or precursor) |

| Sulfonylation Reagent | Chlorosulfonic acid (ClSO3H) |

| Solvent | Dichloromethane (DCM) or neat conditions |

| Temperature | Addition at -5 °C, then room temperature |

| Reaction Time | 1–2 hours |

| Workup | Quench in ice water, wash with Na2CO3, NaHCO3, brine |

| Yield | Typically 50–70% depending on conditions |

This method is adapted from known procedures for related sulfonyl chlorides, where chlorosulfonic acid is added slowly to the aromatic substrate dissolved or suspended in an inert solvent like dichloromethane at low temperature to control regioselectivity and minimize side reactions. The reaction mixture is then warmed to ambient temperature to complete sulfonylation. The crude product is isolated by aqueous workup and purified.

Alternative Sulfonylation Using Sulfuryl Chloride

Sulfuryl chloride can also be used as a sulfonylation agent, especially in the presence of catalysts or under photochemical activation, to introduce the sulfonyl chloride group. This method is less common but can offer milder conditions or different regioselectivity.

Comparative Data from Related Compounds

| Compound Name | Sulfonylation Agent | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 4-Ethoxy-2,6-difluorobenzenesulfonyl chloride | Chlorosulfonic acid | DCM, -5 °C to RT, 2 h | 60–70 | Similar substitution pattern |

| 4-Ethoxy-benzenesulfonyl chloride | Chlorosulfonic acid | DCM, -5 °C to RT | ~53 | Well-documented, serves as model |

| 3-Chloro-4-fluorobenzenesulfonyl chloride | Sulfuryl chloride | THF, -78 °C to RT, 3 h | 80 | Example of fluorinated benzenesulfonyl chloride synthesis |

Detailed Research Findings and Notes

Regioselectivity: The presence of fluorine substituents at the 2 and 3 positions alongside the ethoxy group at position 4 influences the electrophilic substitution pattern during sulfonylation. Fluorine atoms are electron-withdrawing and can deactivate the ring toward electrophilic attack, thus requiring careful control of reaction conditions to achieve selective sulfonyl chloride formation at the desired position.

Reaction Monitoring: Typical monitoring methods include thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the introduction of the sulfonyl chloride group and to check for by-products.

Purification: The product is usually purified by recrystallization from solvents like hexane or ethyl acetate or by column chromatography, depending on the scale and purity requirements.

Safety Considerations: Chlorosulfonic acid is highly corrosive and reactive; reactions must be conducted under inert atmosphere with appropriate personal protective equipment.

Summary Table of Preparation Methods for this compound

| Step No. | Procedure Description | Reagents/Conditions | Expected Outcome | Reference Analogues |

|---|---|---|---|---|

| 1 | Preparation or procurement of 4-Ethoxy-2,3-difluorobenzene | Commercial or synthesized via fluorination/alkoxylation | Substituted benzene precursor | Related fluorobenzenes |

| 2 | Chlorosulfonation | Chlorosulfonic acid, DCM, -5 °C to RT | Introduction of -SO2Cl group | 4-Ethoxy-2,6-difluoro analogues |

| 3 | Workup and purification | Ice water quench, washing, drying | Pure sulfonyl chloride compound | Standard sulfonyl chloride synthesis |

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,3-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Major Products Formed

Sulfonamide derivatives: Formed when reacting with amines.

Sulfonate ester derivatives: Formed when reacting with alcohols.

Sulfonothioate derivatives: Formed when reacting with thiols.

Scientific Research Applications

Organic Synthesis

The compound is primarily used as an intermediate in the synthesis of various organic molecules. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions. Common applications include:

- Synthesis of Sulfonamides: 4-Ethoxy-2,3-difluorobenzenesulfonyl chloride can be converted into sulfonamides through reaction with amines. This transformation is crucial for developing pharmaceuticals with antibacterial properties.

- Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form complex organic structures. These reactions are often catalyzed by palladium-based catalysts and are essential for creating diverse chemical libraries for drug discovery.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound serves as a building block for the development of various bioactive molecules:

- Antimicrobial Agents: Research has shown that derivatives of this sulfonyl chloride exhibit significant antimicrobial activity against resistant bacterial strains, making them potential candidates for new antibiotics.

- Anticancer Compounds: Studies have indicated that compounds derived from this compound demonstrate cytotoxic effects on cancer cell lines, suggesting their utility in anticancer drug development.

Material Science

The compound's reactivity allows it to be employed in developing advanced materials:

- Polymers and Coatings: The introduction of sulfonyl groups into polymer backbones can enhance their thermal stability and mechanical properties. This application is particularly relevant in creating high-performance coatings and adhesives.

- Fluorinated Materials: The presence of fluorine atoms can modify the physical and chemical properties of materials, such as increasing hydrophobicity or altering solubility profiles.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential and utility of this compound:

- Anticancer Activity: A study demonstrated that sulfonamide derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents.

- Antimicrobial Efficacy: Another investigation explored the antimicrobial properties of these compounds against resistant strains of bacteria, showing promising results that warrant further exploration in clinical settings.

- Fluorinated Drug Development: The introduction of fluorine into bioactive molecules often results in enhanced biological activity. Compounds containing both sulfonyl and fluorine functionalities have been shown to improve pharmacokinetic properties, making them attractive candidates for drug development.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3-difluorobenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 4-Ethoxy-2,3-difluorobenzenesulfonyl chloride is compared to three related compounds:

4-(2-Amino Ethyl) Benzene Sulphonyl Fluoride Hydrochloride (CAS: 30827-99-7)

- Structural Differences: Contains a sulfonyl fluoride group (-SO₂F) instead of sulfonyl chloride (-SO₂Cl) and an aminoethyl substituent.

- Reactivity : Sulfonyl fluorides are generally less reactive than sulfonyl chlorides in nucleophilic substitution reactions due to the stronger S-F bond .

- Hazards : Classified as a skin corrosive (Category 1B) and a strong hydrogen fluoride (HF) release agent, requiring stringent handling protocols .

- Applications : Used as a protease inhibitor (common name: AEBSF) in biochemical research, contrasting with the synthetic intermediate role of this compound.

4-Chloro-N-(2-((2-Hydroxy-1-phenylethyl)amino)-2-oxoethyl)benzamide (CAS: 293299-90-8)

- Structural Differences: Features a chloro-substituted benzamide core with a hydroxyethylamino side chain, lacking the sulfonyl chloride group.

- Reactivity : The amide group reduces electrophilicity compared to sulfonyl chlorides, making it less reactive in acylations.

- Applications : Likely used in peptide mimetics or medicinal chemistry, diverging from the sulfonylation applications of the target compound.

1-(3-Fluorophenyl)-3,3-dimethylbutan-1-amine (CAS: 338777-58-5)

- Reactivity : The amine group enables participation in acid-base reactions or Schiff base formation, unlike the electrophilic sulfonyl chloride.

- Applications: Potential use in neurotransmitter analogs or as a building block for fluorinated pharmaceuticals.

Data Table: Comparative Analysis of Key Properties

Research Findings and Key Observations

Electronic Effects of Substituents :

- The ethoxy group in this compound donates electron density via resonance, slightly counteracting the electron-withdrawing effects of fluorine atoms. This balance may stabilize the sulfonyl chloride group during storage but enhance reactivity in polar solvents .

- In contrast, the sulfonyl fluoride in AEBSF (CAS: 30827-99-7) exhibits greater hydrolytic stability, making it preferable for aqueous biochemical applications .

Discontinuation Trends :

- All compared compounds except AEBSF are discontinued, suggesting market shifts toward safer or more versatile alternatives. For example, sulfonyl chlorides may be replaced by sulfonyl fluorides due to reduced HF release risks .

Synthetic Utility :

- Sulfonyl chlorides like this compound remain irreplaceable in certain sulfonylation reactions due to their high reactivity, despite handling challenges .

Biological Activity

4-Ethoxy-2,3-difluorobenzenesulfonyl chloride (CAS No. 293299-90-8) is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes an ethoxy group and two fluorine atoms on a benzene ring, contributing to its reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClF2O2S. The presence of the sulfonyl chloride functional group makes it a potent electrophile, capable of participating in various chemical reactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an enzyme inhibitor, as well as its applications in medicinal chemistry. The following sections detail specific findings related to its biological effects.

Enzyme Inhibition

- Mechanism of Action : The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer pathways. Its sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, potentially leading to enzyme inactivation.

-

Case Studies :

- A study demonstrated that derivatives of sulfonyl chlorides exhibit significant inhibition against various kinases involved in cancer progression. For instance, modifications to the structure can enhance selectivity and potency against targets like PI3K and mTOR pathways .

- In vitro assays have shown that this compound can induce apoptosis in cancer cell lines by blocking critical signaling pathways .

Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound. Preliminary findings suggest that it may possess activity against certain bacterial strains, although detailed studies are still required to confirm these effects.

Research Findings and Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Q. What are the recommended synthetic routes for 4-ethoxy-2,3-difluorobenzenesulfonyl chloride, and how can intermediates be characterized?

A viable synthesis involves sulfonation and chlorination of a substituted benzene precursor. For example, starting with 2,3-difluoro-4-ethoxybenzene, sulfonation with chlorosulfonic acid yields the sulfonic acid intermediate, followed by treatment with PCl₅ or SOCl₂ to form the sulfonyl chloride. Key intermediates should be characterized using ¹H/¹⁹F NMR to confirm substitution patterns and mass spectrometry (EI-MS) to verify molecular ion peaks. Chromatographic purification (e.g., silica gel column chromatography with ethyl acetate/petroleum ether gradients) is critical to isolate high-purity products .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- ¹H/¹³C/¹⁹F NMR : Assign signals for ethoxy (-OCH₂CH₃), aromatic fluorines, and sulfonyl chloride groups. Compare with spectral libraries for analogous compounds (e.g., 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride ).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ and fragmentation patterns consistent with sulfonyl chlorides (e.g., loss of Cl or SO₂). Cross-reference with databases like NIST Chemistry WebBook .

- FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370–1350 cm⁻¹ and 1170–1150 cm⁻¹) and ethoxy C-O stretches (~1250 cm⁻¹).

Q. What safety protocols are essential when handling sulfonyl chlorides like this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste Management : Neutralize residual sulfonyl chloride with ice-cold sodium bicarbonate before disposal. Collect hazardous waste in labeled containers for professional treatment .

Advanced Research Questions

Q. How can reaction mechanisms involving this sulfonyl chloride be studied, particularly in nucleophilic substitution reactions?

- Kinetic Studies : Monitor reaction progress (e.g., with benzylamine as a nucleophile) using HPLC or in situ NMR to track intermediate formation.

- Computational Modeling : Use DFT calculations to map energy barriers for sulfonamide bond formation, comparing substituent effects (e.g., ethoxy vs. methoxy groups) .

- Isotopic Labeling : Introduce ¹⁸O or deuterium labels to trace oxygen/sulfur participation in hydrolysis pathways.

Q. How does the electronic nature of the ethoxy and fluorine substituents influence the compound’s reactivity?

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., sulfonylation of amines). The electron-donating ethoxy group may reduce electrophilicity at the sulfur center, while fluorines increase stability via inductive effects.

- Comparative Studies : Synthesize analogs (e.g., 4-methoxy or 4-fluoro derivatives) and compare reactivity in standard reactions .

Q. How can researchers resolve contradictions in spectral data during characterization?

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., using ACD/Labs or Gaussian). For mass spectra, verify against high-resolution MS (HRMS) to rule out isobaric interferences .

- Crystallography : If available, obtain single-crystal X-ray structures to unambiguously confirm regiochemistry and bond angles .

Q. What strategies optimize stability during long-term storage of this compound?

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under controlled humidity.

- Stability in Solvents : Store in anhydrous dichloromethane or THF at -20°C. Avoid protic solvents (e.g., alcohols) to prevent hydrolysis.

- Additives : Use stabilizers like molecular sieves or antioxidants (e.g., BHT) in storage solutions .

Methodological Considerations

Q. How to design a scalable synthesis protocol for this compound while minimizing impurities?

- Process Optimization : Use flow chemistry for precise control of sulfonation/chlorination steps. Monitor temperature to avoid over-chlorination.

- Quality Control : Implement in-line FT-IR or Raman spectroscopy to detect intermediates in real time .

Q. What analytical approaches differentiate degradation products from synthetic byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.